molecular formula C23H22N4O3S B2900474 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine CAS No. 1111419-82-9

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine

Cat. No.: B2900474
CAS No.: 1111419-82-9
M. Wt: 434.51
InChI Key: FWNPPRYAULSHKG-UHFFFAOYSA-N
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Description

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile to form the oxadiazole ring.

    Attachment of the oxadiazole to the pyridazine ring: The oxadiazole derivative is then reacted with a pyridazine derivative under suitable conditions to form the desired compound.

    Introduction of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acrylic acid
  • 3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole

Uniqueness

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine is unique due to its combination of a pyridazine ring with an oxadiazole and sulfanyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-15-5-7-16(8-6-15)20-9-10-22(26-25-20)31-14-21-24-23(27-30-21)17-11-18(28-2)13-19(12-17)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNPPRYAULSHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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